molecular formula C13H14O3 B14013701 Ethyl 3-ethylbenzofuran-2-carboxylate

Ethyl 3-ethylbenzofuran-2-carboxylate

Cat. No.: B14013701
M. Wt: 218.25 g/mol
InChI Key: KJVZFHIAFHZNAG-UHFFFAOYSA-N
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Description

Ethyl 3-ethylbenzofuran-2-carboxylate is a chemical research reagent belonging to a class of benzofuran-2-carboxylate esters. These compounds are recognized in medicinal chemistry as valuable synthetic intermediates and core structures for developing novel bioactive molecules . While the specific profile of this 3-ethyl derivative is under investigation, structurally similar benzofuran carboxylates have demonstrated significant research potential as key scaffolds in the synthesis of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are relevant to the study of neurodegenerative conditions . Furthermore, benzofuran-based compounds are frequently explored for their antibacterial properties and as inhibitors for various other therapeutically relevant enzymes . Researchers utilize these compounds to develop new molecular entities for probing biological pathways and structure-activity relationships (SAR). This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 3-ethyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H14O3/c1-3-9-10-7-5-6-8-11(10)16-12(9)13(14)15-4-2/h5-8H,3-4H2,1-2H3

InChI Key

KJVZFHIAFHZNAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the benzofuran ring system.
  • Introduction of the carboxylate ester at position 2.
  • Introduction of the ethyl substituent at position 3.

Two main synthetic approaches dominate the literature:

Base-Catalyzed Cyclization of Ethyl 2-Formylphenoxyacetates

This method involves the preparation of ethyl 2-formylphenoxyacetate intermediates, which undergo intramolecular cyclization to form the benzofuran ring.

Preparation of Ethyl 2-Formylphenoxyacetate:

  • O-Alkylation of substituted salicylaldehydes with ethyl bromoacetate in solvents such as acetone or dimethylformamide (DMF) under heating (typically 20 hours) using potassium carbonate as a base.

Cyclization:

  • The cyclization is base-catalyzed, often using anhydrous potassium carbonate in DMF at elevated temperatures (92–94 °C) for 4 hours.
  • This step proceeds via intramolecular aldol condensation, involving the formation of a carbanion intermediate followed by elimination of water, yielding the benzofuran-2-carboxylate ester.

Yield and Optimization:

  • The cyclization yields are generally high; for example, ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate was obtained in 73% yield under optimized conditions.
  • The presence of electron-withdrawing groups such as halogens facilitates the cyclization, while strongly electrophilic groups like nitro can reduce carbonyl reactivity, affecting yields.

Diazo Compound-Mediated Benzofuran Synthesis

A more recent and efficient method involves the reaction of salicylaldehyde derivatives with ethyl 2-diazoacetate catalyzed by tetrafluoroboric acid diethyl ether complex (HBF4·OEt2), followed by dehydration with concentrated sulfuric acid to form the benzofuran ring with a carboxylate substituent at position 3.

Stepwise Procedure:

  • Diazo Addition:

    • Ethyl 2-diazoacetate is added dropwise to a stirred solution of salicylaldehyde derivative and HBF4·OEt2 at room temperature.
    • Nitrogen gas is released steadily, indicating the reaction progress.
    • After stirring, the solvent is removed under reduced pressure.
  • Dehydration:

    • Concentrated sulfuric acid is added to the residue and stirred briefly.
    • The mixture is neutralized with saturated sodium bicarbonate solution.
    • Extraction with ethyl acetate and purification by silica gel chromatography yields the ethyl benzofuran-3-carboxylate product.

Yields:

  • Yields vary depending on substitution; for example, ethyl benzofuran-3-carboxylate was obtained in 66% yield.

Functionalization at Position 3 (Ethyl Group Introduction)

To obtain this compound specifically, the ethyl substituent at position 3 can be introduced by:

  • Starting from ethyl benzofuran-3-carboxylate and performing alkylation reactions at the 3-position.
  • Alternatively, using substituted salicylaldehydes bearing the ethyl group or employing Suzuki coupling reactions with appropriate boronic acid derivatives to introduce the ethyl group at position 3.

Suzuki Coupling Approach:

  • Preparation of (3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid intermediates via lithiation and reaction with trimethyl borate at −78 °C.
  • Coupling with ethyl-substituted aryl halides in the presence of palladium catalysts (PdCl2(dppf)·DCM) and sodium carbonate base under nitrogen atmosphere at 70 °C overnight.
  • Purification yields this compound derivatives in moderate to good yields (50–70%).

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
O-Alkylation Salicylaldehyde, ethyl bromoacetate, K2CO3, DMF Reflux or 60–80 °C ~20 hours High Base-catalyzed ether formation
Cyclization K2CO3, DMF 92–94 °C 4 hours ~73 Intramolecular aldol condensation
Diazo addition + dehydration Ethyl 2-diazoacetate, HBF4·OEt2, H2SO4 RT (diazo), then acid 1–2 hours total 66 Nitrogen evolution indicates diazo reaction; dehydration forms benzofuran ring
Boronic acid formation LDA, trimethyl borate, THF −78 °C 15 min 88–98 Lithiation and borylation step
Suzuki coupling PdCl2(dppf)·DCM, Na2CO3, aryl iodide 70 °C Overnight (~16 h) 50–70 Cross-coupling to introduce ethyl group at position 3

Analytical Data and Characterization

Summary and Outlook

The preparation of this compound can be efficiently achieved through:

  • Base-catalyzed cyclization of ethyl 2-formylphenoxyacetates.
  • Diazo compound-mediated benzofuran ring formation.
  • Subsequent functionalization using Suzuki coupling to introduce the ethyl substituent at position 3.

Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, significantly impacts yield and purity. These methods are well-documented with detailed experimental protocols and analytical characterizations in the literature, providing robust routes for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, resulting in reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may yield reduced benzofuran derivatives.

Scientific Research Applications

Ethyl 3-ethylbenzofuran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-ethylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and functional groups, leading to variations in physicochemical and biological properties. Below is a comparative analysis based on the evidence:

Table 1: Structural Comparison of Ethyl 3-ethylbenzofuran-2-carboxylate and Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities References
This compound -C₂H₅ (3), -COOEt (2) C₁₃H₁₄O₃ 218.25 g/mol Not explicitly reported -
Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate -CH₃ (3), -COOEt (2), -CH₂CH₂COCH₃ (5) C₁₆H₁₈O₅ 290.31 g/mol Increased lipophilicity due to 3-oxobutyl group; potential for ketone reactivity
Ethyl 2-amino-5,7-dimethylbenzofuran-3-carboxylate -NH₂ (2), -CH₃ (5,7), -COOEt (3) C₁₃H₁₅NO₃ 233.26 g/mol Enhanced hydrogen bonding (amino group); possible antimicrobial activity
Ethyl 2-(3-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate -Cl-C₆H₄ (2), -OH (5), -COOEt (3) C₁₇H₁₃ClO₄ 316.7 g/mol Halogenation improves stability; hydroxyl group may enhance solubility in polar solvents
Key Observations:
  • Functional Groups: Amino Group (): Introduces hydrogen-bonding capacity, which could enhance interactions with enzymes or receptors. Oxobutyl Group (): Adds a ketone functional group, enabling further derivatization (e.g., Schiff base formation).

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